molecular formula C5H9N3O3 B13831467 N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine

Cat. No.: B13831467
M. Wt: 159.14 g/mol
InChI Key: MOZOXQJRNRYNQY-UHFFFAOYSA-N
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Description

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine typically involves the reaction of 1,3-dihydroxy-4,5-dimethylimidazole with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole derivatives .

Scientific Research Applications

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine

InChI

InChI=1S/C5H9N3O3/c1-3-4(2)8(11)5(6-9)7(3)10/h9-11H,1-2H3

InChI Key

MOZOXQJRNRYNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=NO)N1O)O)C

Origin of Product

United States

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